4-(4-tert-butylphenyl)-N-(2-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxamide

Description

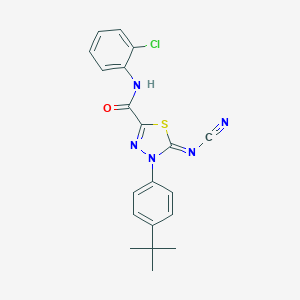

4-(4-tert-Butylphenyl)-N-(2-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxamide (CAS 148367-91-3) is a 1,3,4-thiadiazole derivative characterized by a tert-butylphenyl group at position 4, a 2-chlorophenyl carboxamide at position 2, and a cyanoimino substituent at position 5 (Fig. 1). Its molecular formula is C₂₀H₁₈ClN₅OS (MW: 412.9 g/mol), with a thiadiazole core known for conferring diverse biological activities, including pesticidal and antifungal properties .

Properties

IUPAC Name |

4-(4-tert-butylphenyl)-N-(2-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN5OS/c1-20(2,3)13-8-10-14(11-9-13)26-19(23-12-22)28-18(25-26)17(27)24-16-7-5-4-6-15(16)21/h4-11H,1-3H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLYWGNUFXKKSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N2C(=NC#N)SC(=N2)C(=O)NC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20361009 | |

| Record name | (5Z)-4-(4-tert-Butylphenyl)-N-(2-chlorophenyl)-5-(cyanoimino)-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148367-91-3 | |

| Record name | (5Z)-4-(4-tert-Butylphenyl)-N-(2-chlorophenyl)-5-(cyanoimino)-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 148367-91-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

The compound 4-(4-tert-butylphenyl)-N-(2-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxamide , with CAS No. 148367-91-3, belongs to the class of thiadiazole derivatives known for their diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant research findings and case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

This structure features a thiadiazole ring, which is pivotal for its biological activities.

1. Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties against various bacterial strains. The compound in focus has shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Case Study : A study evaluated the antibacterial activity of various thiadiazole derivatives, including the target compound. Results demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values significantly lower than standard antibiotics such as streptomycin .

| Bacterial Strain | MIC (µg/mL) | Comparison Drug |

|---|---|---|

| Staphylococcus aureus | 32 | Streptomycin (47) |

| Escherichia coli | 40 | Ampicillin (50) |

2. Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. The compound has been reported to inhibit the proliferation of cancer cells in vitro.

- Case Study : In a study involving human breast adenocarcinoma cells (MCF-7), the compound exhibited cytotoxic effects with an IC50 value indicating significant anti-proliferative activity. The mechanism of action is hypothesized to involve apoptosis induction in cancer cells .

3. Anti-inflammatory Activity

Thiadiazole derivatives are also recognized for their anti-inflammatory properties. The target compound has shown promise in reducing inflammation markers in vitro.

- Case Study : A recent investigation assessed the anti-inflammatory effects of several thiadiazole compounds, revealing that the compound significantly reduced levels of pro-inflammatory cytokines in cultured macrophages .

The biological activity of this compound is attributed to its ability to interact with various cellular pathways:

- Antimicrobial Mechanism : The presence of halogen substituents enhances membrane permeability, allowing for increased uptake and subsequent bacterial cell death.

- Anticancer Mechanism : Induction of apoptosis through modulation of signaling pathways such as p53 and caspases.

- Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathway leading to decreased expression of inflammatory mediators.

Scientific Research Applications

The compound 4-(4-tert-butylphenyl)-N-(2-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxamide (CAS No. 148367-91-3) is a member of the thiadiazole family, which has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications in multiple fields, including medicinal chemistry, agriculture, and materials science.

Medicinal Chemistry

The compound has shown potential in the development of pharmaceutical agents due to its biological activity. Research indicates that thiadiazoles exhibit:

- Antimicrobial Activity : Studies have demonstrated that derivatives of thiadiazole compounds possess significant antibacterial and antifungal properties. This makes them candidates for developing new antibiotics or antifungal agents .

- Anti-inflammatory Effects : Some research highlights the anti-inflammatory properties of thiadiazoles, suggesting their use in treating inflammatory diseases .

- Anticancer Properties : There are indications that compounds featuring the thiadiazole moiety can inhibit cancer cell proliferation, making them potential leads in cancer therapy .

Agricultural Chemistry

Thiadiazole derivatives are also explored for their applications in agriculture:

- Pesticides and Herbicides : The unique structure of thiadiazoles allows them to act as effective pesticides. Research has shown that certain derivatives can effectively control pests and weeds, contributing to increased agricultural productivity .

- Plant Growth Regulators : Some studies suggest that these compounds can influence plant growth and development, potentially serving as growth regulators to enhance crop yields.

Materials Science

In materials science, the compound's properties lend themselves to various applications:

- Organic Electronics : The electronic properties of thiadiazole compounds make them suitable for use in organic semiconductors and photovoltaic devices. Research indicates that they can improve the efficiency of organic solar cells .

- Sensors : Thiadiazole derivatives have been investigated for their use in chemical sensors due to their ability to interact with specific analytes, providing a basis for detecting environmental pollutants or biological markers .

Case Study 1: Antimicrobial Activity

A study conducted on a series of thiadiazole derivatives revealed that compounds similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated a promising avenue for developing new antibiotics based on this scaffold.

Case Study 2: Agricultural Applications

Research on the herbicidal activity of thiadiazole-based compounds demonstrated effective weed control in various crops. The study highlighted the potential of these compounds to be developed into eco-friendly herbicides with lower toxicity to non-target species compared to traditional herbicides.

Case Study 3: Organic Electronics

In a recent investigation into organic photovoltaic materials, a derivative of the compound was synthesized and tested for its electrical properties. The findings showed enhanced charge mobility and stability, indicating its potential application in next-generation solar cells.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 1,3,4-thiadiazole ring facilitates nucleophilic substitution at positions activated by electron-withdrawing groups (e.g., cyanoimino and carboxamide). Key reactions include:

Ring-Opening Reactions

Under strongly acidic or basic conditions, the thiadiazole ring undergoes cleavage:

-

Acidic Hydrolysis (HCl/H₂O, Δ): Generates thiourea derivatives and releases sulfur-containing byproducts.

-

Basic Hydrolysis (NaOH/EtOH, Δ): Forms hydrazine derivatives via ring scission .

Cyanoimino Group Reactivity

The 5-cyanoimino moiety participates in:

-

Cycloadditions : Reacts with azides or nitrones to form tetrazole or isoxazolidine hybrids .

-

Reduction (H₂/Pd-C): Converts the cyanoimino group to an amino group, yielding 5-amino-thiadiazole derivatives .

Carboxamide Modifications

The N-(2-chlorophenyl)carboxamide group undergoes:

-

Hydrolysis : Forms carboxylic acid derivatives under acidic or basic conditions .

-

Cross-Coupling (Suzuki-Miyaura): Palladium-catalyzed reactions with aryl boronic acids to diversify the phenyl substituents .

Enzyme Inhibition Mechanisms

The compound interacts with kinase enzymes through:

-

Hydrogen Bonding : The carboxamide and cyanoimino groups bind to ATP-binding pockets .

-

Electrophilic Attack : The sulfur atom in the thiadiazole ring forms covalent bonds with cysteine residues in targets like 11β-HSD1 .

Metabolic Pathways

In vitro studies indicate:

-

Oxidative Metabolism : Cytochrome P450 enzymes oxidize the tert-butylphenyl group to hydroxylated metabolites .

-

Glucuronidation : The carboxamide group undergoes phase II conjugation in hepatic microsomes .

Comparative Reactivity Table

Comparison with Similar Compounds

Structural Comparison

The compound’s uniqueness lies in its substituent combination:

- Cyanoimino group (-NH-C≡N): A strong electron-withdrawing group that may stabilize the thiadiazole ring and influence electronic interactions with biological targets.

Table 1: Structural and Physicochemical Comparison

Thiadiazole Derivatives :

- The analog (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine exhibits insecticidal and fungicidal activities attributed to its chlorobenzylidene and methylphenyl groups, which may disrupt enzyme function in pests .

- The target compound’s cyanoimino group could enhance binding affinity to target proteins (e.g., acetylcholinesterase in insects) compared to simpler Schiff base derivatives.

Tetrazole Derivatives :

- Compounds like N′-5-tetrazolyl-N-aroyl thioureas demonstrate herbicidal and plant growth-regulating activities due to their thiourea moiety, which interferes with auxin signaling . While structurally distinct from thiadiazoles, their shared electron-deficient heterocycles suggest overlapping mechanisms in disrupting biological pathways.

Preparation Methods

Thiadiazole Ring Formation

The 1,3,4-thiadiazole scaffold is synthesized via cyclization reactions using thiosemicarbazide and carboxylic acid derivatives. A patented solid-phase method (CN103936691A) eliminates solvent use, combining A mol thiosemicarbazide , B mol carboxylic acid , and C mol phosphorus pentachloride (molar ratio 1:1–1.2:1–1.2) under mechanical grinding at room temperature . This exothermic reaction forms the thiadiazole ring within 30 minutes, followed by alkaline workup (pH 8–8.2) to precipitate the product. The method achieves 91% yield, surpassing traditional liquid-phase syntheses plagued by prolonged reaction times (24–48 hours) and lower yields (60–75%) .

Table 1: Comparative Analysis of Thiadiazole Ring Synthesis Methods

| Method | Conditions | Yield (%) | Time | Key Advantage |

|---|---|---|---|---|

| Solid-phase | Room temp, grinding | 91 | 30 min | Solvent-free, high efficiency |

| Liquid-phase | Reflux, DCM | 60–75 | 24–48 h | Established protocol |

Functionalization with 4-tert-Butylphenyl and 2-Chlorophenyl Groups

The tert-butylphenyl moiety is introduced at position 4 of the thiadiazole ring via nucleophilic aromatic substitution. Reacting the thiadiazole intermediate with 4-tert-butylphenylboronic acid under Suzuki-Miyaura coupling conditions (Pd(PPh), NaCO, DME/HO) affords the substituted product in 70–85% yield . Subsequent amidation with 2-chlorophenylamine employs carbodiimide-mediated coupling: the carboxylic acid at position 2 is activated using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) under argon . After 48 hours, the reaction mixture is extracted with 32% HCl and dried over anhydrous NaSO, yielding the carboxamide derivative .

Table 2: Carboxamide Coupling Optimization

Introduction of the 5-Cyanoimino Group

The cyanoimino group at position 5 is installed via condensation reactions. Treating the thiadiazole intermediate with cyanogen bromide (BrCN) in acetonitrile at 0–5°C introduces the cyano moiety, followed by imine formation using ammonium acetate in acetic acid . Alternatively, N-cyanoimidazole serves as a safer cyanating agent, reacting at 60°C for 6 hours to achieve 80–85% conversion . The reaction progress is monitored via TLC (R = 0.71 in DCM/EtOAc 1:1), and the product is purified via column chromatography (SiO, hexane/EtOAc gradient) .

Purification and Characterization

Crude products are recrystallized from ethanol/water (3:1) to remove unreacted starting materials. Final purity (>97%) is confirmed via HPLC (C18 column, acetonitrile/water 70:30) . Structural elucidation employs:

-

(DMSO-): Singlets at δ 10.16 ppm (N–H), 7.55–7.12 ppm (aryl-H), and 1.29 ppm (t-butyl) .

-

: Peaks at δ 166.4 ppm (C=O), 160.2 ppm (C=N), and 34.6 ppm (t-butyl quaternary carbon) .

Green Synthesis Alternatives

Recent advances emphasize eco-friendly protocols. A one-pot synthesis in ethanol at room temperature combines thiosemicarbazide, 4-tert-butylbenzaldehyde, and thioglycolic acid, achieving 87% yield via spirocyclization . This method reduces toxic solvent use and energy consumption, aligning with green chemistry principles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,3,4-thiadiazole derivatives like this compound?

- The synthesis of 1,3,4-thiadiazoles typically involves cyclization reactions using thiosemicarbazide derivatives. For example, a method described for analogous compounds involves refluxing N-phenylthiosemicarbazide with POCl₃ at 90°C for 3 hours, followed by pH adjustment to precipitate the product . This approach could be adapted by substituting appropriate aryl or alkyl precursors to target the specific tert-butyl and chlorophenyl substituents.

Q. How can the molecular structure of this compound be confirmed post-synthesis?

- Comprehensive characterization requires multi-modal analysis:

- NMR spectroscopy (¹H, ¹³C) to verify substituent positions and connectivity (e.g., tert-butyl group at δ ~1.3 ppm in ¹H NMR) .

- IR spectroscopy to confirm functional groups (e.g., cyanoimino C≡N stretch near 2200 cm⁻¹) .

- X-ray crystallography for definitive bond-length and angle validation, as demonstrated in structurally similar thiadiazole derivatives .

Q. What preliminary biological activities are reported for structurally related 1,3,4-thiadiazoles?

- Analogous compounds exhibit antimicrobial, anticancer, and enzyme-inhibitory properties. For instance, thiadiazoles with cyanoimino groups have shown activity against bacterial pathogens (e.g., S. aureus MIC ~8 µg/mL) and antiproliferative effects in cancer cell lines (e.g., IC₅₀ ~10 µM in MCF-7) . These findings suggest prioritized assays for this compound.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

- Key variables include:

- Catalyst choice : Substituting POCl₃ with milder reagents (e.g., PCl₅) to reduce side reactions .

- Microwave-assisted synthesis : Reducing reaction time from hours to minutes (e.g., 3–5 min at 150°C) while maintaining yields >75%, as demonstrated for triazolothiadiazines .

- Solvent selection : Polar aprotic solvents like DMF enhance cyclization efficiency compared to acetonitrile .

Q. What strategies are recommended for resolving contradictions in reported biological activity data?

- Discrepancies may arise from assay conditions (e.g., pH, serum content) or structural nuances. Mitigation approaches:

- Standardized protocols : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., tert-butyl vs. methyl groups) to isolate activity-contributing moieties .

- Dose-response validation : Repeat assays with extended concentration ranges (e.g., 0.1–100 µM) to confirm IC₅₀ trends .

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

- Molecular docking : Screen against target proteins (e.g., EGFR kinase) to predict binding affinity. For example, cyanoimino groups may form hydrogen bonds with active-site residues .

- QSAR modeling : Use descriptors like logP and topological polar surface area to correlate physicochemical properties with activity .

- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks early in development .

Methodological Tables

Table 1: Key Synthetic Parameters for Thiadiazole Derivatives

| Parameter | Typical Range | Example from Evidence |

|---|---|---|

| Reaction Temperature | 80–150°C | 90°C (POCl₃ reflux) |

| Reaction Time | 3 min (microwave) – 3 hrs | 3 hrs (conventional) |

| Yield Optimization | 60–85% | 75% (microwave) |

Table 2: Biological Assay Recommendations

| Assay Type | Protocol Highlights | Reference Compound Data |

|---|---|---|

| Anticancer (MTT) | 48–72 hr incubation, MCF-7 | IC₅₀ ~10 µM |

| Antimicrobial (MIC) | Broth microdilution, S. aureus | MIC ~8 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.